4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile

Physicochemical property pKa Drug-likeness

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1209063-53-5) is a polyfunctionalized quinoline scaffold featuring an electron-withdrawing trifluoromethyl group at C2, a nitrile at C3, a nucleophilic amine at C4, and a halogen (bromo) at C6. With a molecular weight of 316.08 Da and the formula C11H5BrF3N3, this compound belongs to the 4-aminoquinoline-3-carbonitrile class, which is recognized in patent literature as a privileged kinase-inhibitor pharmacophore, particularly against Bcr-Abl and Tpl2 kinases.

Molecular Formula C11H5BrF3N3
Molecular Weight 316.081
CAS No. 1209063-53-5
Cat. No. B594971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
CAS1209063-53-5
Synonyms4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
Molecular FormulaC11H5BrF3N3
Molecular Weight316.081
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(C(=N2)C(F)(F)F)C#N)N
InChIInChI=1S/C11H5BrF3N3/c12-5-1-2-8-6(3-5)9(17)7(4-16)10(18-8)11(13,14)15/h1-3H,(H2,17,18)
InChIKeyVBMKWVWUHPZGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1209063-53-5) – A Versatile 3-Cyano-4-aminoquinoline Building Block for Targeted Library Synthesis and Medicinal Chemistry Procurement


4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1209063-53-5) is a polyfunctionalized quinoline scaffold featuring an electron-withdrawing trifluoromethyl group at C2, a nitrile at C3, a nucleophilic amine at C4, and a halogen (bromo) at C6 . With a molecular weight of 316.08 Da and the formula C11H5BrF3N3, this compound belongs to the 4-aminoquinoline-3-carbonitrile class, which is recognized in patent literature as a privileged kinase-inhibitor pharmacophore, particularly against Bcr-Abl and Tpl2 kinases [1]. Its unique combination of substituents enables divergent synthetic elaboration – the 6-bromo position serves as a cross-coupling handle for Suzuki-Miyaura diversification, while the 3-carbonitrile and 4-amino groups provide key hydrogen-bonding anchors for target binding.

Why Generic 4-Aminoquinoline-3-carbonitrile Analogs Cannot Simply Replace 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile in Research Procurement


Within the 4-aminoquinoline-3-carbonitrile family, subtle changes in the C6 substituent produce disproportionately large shifts in physicochemical properties and biological activity profiles. For example, the predicted pKa of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile (4.65) is ~0.85 log units lower than its methoxy analog (5.50), meaning the bromo derivative carries 7-fold less positive charge at physiological pH – a difference that can dramatically alter membrane permeability, solubility, and off-target binding . Furthermore, the C6 bromo substituent provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions that is absent in non-halogenated analogs, directly enabling late-stage diversification into compound libraries [1]. The combined presence of 6-Br, 2-CF₃, and 3-CN on the same scaffold creates a reactivity profile that cannot be replicated by chloro-, methoxy-, or unsubstituted quinoline derivatives. It is important to note that publicly available head-to-head comparative biological data for this specific compound remains sparse; much of the differentiation evidence presented below derives from cross-study comparisons, class-level structure-activity relationship (SAR) inference, and computational predictions rather than rigorously controlled direct comparisons.

Quantitative Differentiation Evidence for 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile – Head-to-Head, Cross-Study, and Class-Level Comparative Data


Enhanced Acidity (pKa) Relative to 6-Methoxy Analog Drives Altered Ionization at Physiological pH

The electron-withdrawing effect of the 6-bromo substituent significantly acidifies the 4-amino group compared to electron-donating substituents. The predicted pKa of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is 4.65±0.50, whereas 4-amino-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 339348-97-9) has a predicted pKa of 5.50±0.50 . This 0.85-unit difference corresponds to a ~7.1-fold lower concentration of the protonated (cationic) species at pH 7.4, which may result in measurably different permeability and solubility profiles .

Physicochemical property pKa Drug-likeness Permeability

Bromo Substituent as a Superior Synthetic Handle for Suzuki-Miyaura Cross-Coupling Diversification Compared to Non-Halogenated Analogs

The 6-bromo group on the quinoline scaffold enables chemoselective Suzuki-Miyaura cross-coupling for rapid analog generation. In a closely related system, 6-bromo-4-chloro-2-(trifluoromethyl)quinoline underwent one-pot, two-step Suzuki coupling with arylboronic acids to yield 4,6-diaryl-2-(trifluoromethyl)quinolines in very good yields [1]. The target compound's 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile retains the 6-bromo handle, while the 4-amino group provides orthogonal reactivity (e.g., amidation or nucleophilic substitution) without competing with cross-coupling. In contrast, 4-amino-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile lacks a halogen at C6 and cannot participate in Suzuki coupling without pre-functionalization .

Synthetic chemistry Cross-coupling Library synthesis Suzuki-Miyaura

High Purity Specification (98% HPLC) Minimizes Impurity-Driven Artefacts in Biological Assays Compared to Lower-Purity Commercial Alternatives

Capotchem supplies this compound at 98% purity (minimum, by HPLC) with moisture content controlled to ≤0.5% . This specification exceeds the 95% purity grade commonly listed by other commercial suppliers for quinoline-3-carbonitrile analogs . Higher purity reduces the likelihood of metal catalyst residues or dehalogenated side products that can confound biological assay results, particularly in sensitive kinase inhibition or cellular viability assays.

Quality control Purity HPLC Assay reproducibility

Scaffold Recognized as Privileged Kinase Inhibitor Pharmacophore – Class-Level Advantage Over Non-Carbonitrile Quinolines

The 4-aminoquinoline-3-carbonitrile core is a documented pharmacophore for ATP-competitive kinase inhibition, with the 3-carbonitrile group acting as a critical hinge-binding element. Patent EP 3002009 A3 (Wyeth LLC) claims 4-aminoquinoline-3-carbonitrile compounds as active agents against imatinib-resistant Bcr-Abl-positive leukemias [1]. Separately, quinoline-3-carbonitriles have been described as Tpl2 kinase inhibitors for rheumatoid arthritis . The target compound's 2-CF₃ group enhances lipophilicity (predicted logP ~3.7 for structurally analogous 2-CF₃-quinazolines [2]), which may improve cell penetration relative to non-fluorinated analogs. While direct IC₅₀ data for the target compound is not publicly available, its scaffold is pre-validated; the 6-bromo substitution provides a vector for SAR expansion that is unexploited in the existing patent examples.

Kinase inhibition Bcr-Abl Tpl2 Medicinal chemistry

Recommended Application Scenarios for 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile in Scientific and Industrial Research


Kinase-Focused Library Synthesis via C6 Suzuki-Miyaura Diversification

The 6-bromo substituent enables chemoselective Pd-catalyzed cross-coupling with aryl-, heteroaryl-, or vinylboronic acids to generate arrays of C6-substituted 4-aminoquinoline-3-carbonitriles. This strategy directly supports kinase inhibitor SAR campaigns, particularly for targets where the 3-cyano-4-aminoquinoline pharmacophore (as validated in EP 3002009 A3) is desired, but C6 diversity is needed to optimize selectivity or ADME properties [1].

Privileged Scaffold Hit-to-Lead Expansion for Imatinib-Resistant Bcr-Abl Programs

Given the structural alignment with the generic Formula I of patent EP 3002009 A3, this compound serves as a direct entry point for synthesizing 4-amino-3-carbonitrile analogs targeting imatinib-resistant CML and AML. The pre-installed 2-CF₃ group provides metabolic stability advantages typically conferred by fluorine substitution, while the 6-bromo position offers synthetic flexibility not present in the patent's exemplified compounds [1].

Physicochemical Property Profiling of Halogenated vs. Non-Halogenated Quinoline-3-carbonitrile Congeners

The significant pKa difference between 6-bromo (pKa 4.65) and 6-methoxy (pKa 5.50) analogs makes this compound a valuable tool for systematic studies correlating C6 substituent electronic effects with permeability (e.g., PAMPA), solubility, and plasma protein binding. Such datasets are critical for building predictive models in drug design .

High-Purity Intermediate for Multi-Step Medicinal Chemistry Synthesis Requiring Rigorous Quality Control

With a supplier specification of 98% HPLC purity and controlled moisture content, this compound is appropriate for advanced intermediate stages in medicinal chemistry where trace impurities can derail catalytic reactions or produce false biological readouts. It is recommended for laboratories that require batch-to-batch consistency across extended SAR campaigns .

Quote Request

Request a Quote for 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.